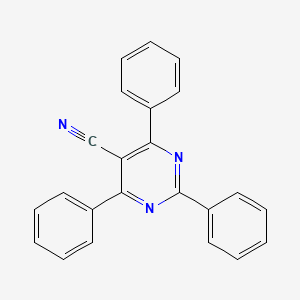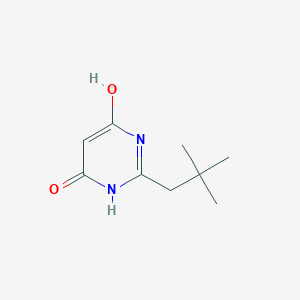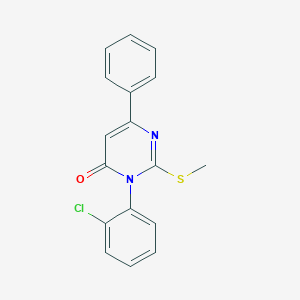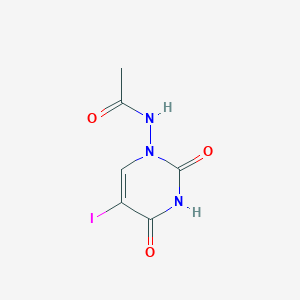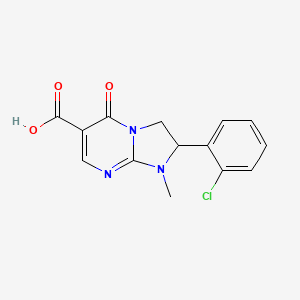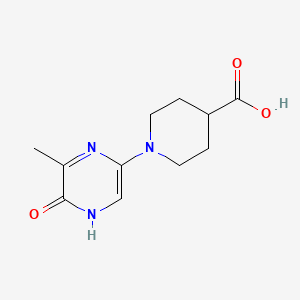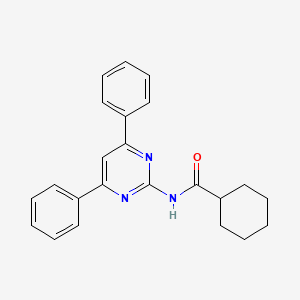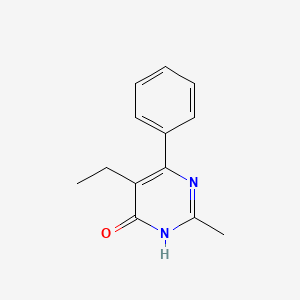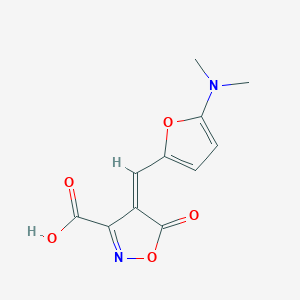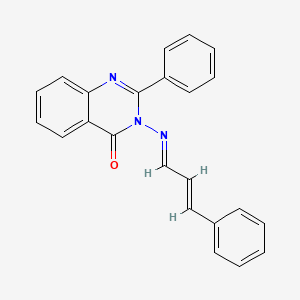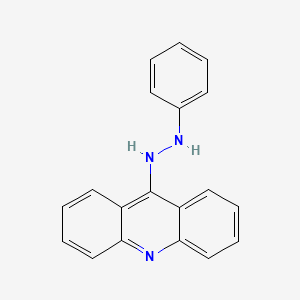
Acridine, 9-(2-phenylhydrazino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 9-(2-phenylhydrazino)- is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine derivatives have been actively researched due to their broad range of biological activities and potential therapeutic applications
Vorbereitungsmethoden
The synthesis of acridine, 9-(2-phenylhydrazino)- typically involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. This is followed by a cyclization step to produce the acridone structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Acridine, 9-(2-phenylhydrazino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Cyclization: This reaction is crucial in forming the acridone structure from the precursor compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Acridine, 9-(2-phenylhydrazino)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives, which are valuable in organic synthesis and materials science.
Industry: The compound is used in the production of dyes, pigments, and fluorescent materials.
Wirkmechanismus
The primary mechanism of action of acridine, 9-(2-phenylhydrazino)- involves intercalation into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting biological processes involving DNA and related enzymes. The compound can inhibit enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division . This mechanism underlies its potential as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Acridine, 9-(2-phenylhydrazino)- can be compared with other acridine derivatives such as:
Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Proflavine: Known for its antibacterial properties and ability to intercalate into DNA.
Quinacrine: Used as an antimalarial and also exhibits DNA intercalation properties.
The uniqueness of acridine, 9-(2-phenylhydrazino)- lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
97869-45-9 |
|---|---|
Molekularformel |
C19H15N3 |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
1-acridin-9-yl-2-phenylhydrazine |
InChI |
InChI=1S/C19H15N3/c1-2-8-14(9-3-1)21-22-19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,21H,(H,20,22) |
InChI-Schlüssel |
PPORCBSFWVINJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



